![molecular formula C13H15FN2O B2386215 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole CAS No. 1521612-18-9](/img/structure/B2386215.png)
6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole
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Description
6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole is a compound that has been studied for its potential applications in the field of medicine. It is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone . This compound is also a novel antiproliferative agent .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra . Further analysis of the molecular structure can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole have been described in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole can be found in the referenced papers .Scientific Research Applications
- Researchers have synthesized N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using a straightforward method . These compounds were evaluated for their antibacterial effects.
- Researchers have synthesized N-(piperidine-4-yl) benzamide compounds and investigated their effects against cancer cells .
Antibacterial Activity
Cancer Research
Synthetic Methodology
properties
IUPAC Name |
6-fluoro-2-(piperidin-4-ylmethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-10-1-2-11-12(8-10)17-13(16-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOYGSYQNWZOBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC3=C(O2)C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole |
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